BenchChemオンラインストアへようこそ!

4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)-1,3,2-dioxaborolane

Medicinal Chemistry Kinase Inhibitors Cross-Coupling

4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)-1,3,2-dioxaborolane (CAS 1049730-46-2) is a pinacol boronate ester derived from 3-cyclohexenone ethylene ketal. This compound belongs to the class of spirocyclic organoboron reagents used primarily in Suzuki–Miyaura cross-coupling reactions.

Molecular Formula C14H23BO4
Molecular Weight 266.14 g/mol
CAS No. 1049730-46-2
Cat. No. B1390228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)-1,3,2-dioxaborolane
CAS1049730-46-2
Molecular FormulaC14H23BO4
Molecular Weight266.14 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CCCC3(C2)OCCO3
InChIInChI=1S/C14H23BO4/c1-12(2)13(3,4)19-15(18-12)11-6-5-7-14(10-11)16-8-9-17-14/h6H,5,7-10H2,1-4H3
InChIKeyXSOMCRLPERTSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)-1,3,2-dioxaborolane (CAS 1049730-46-2): Procurement-Grade Boronate for Regiospecific Spirocoupling


4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)-1,3,2-dioxaborolane (CAS 1049730-46-2) is a pinacol boronate ester derived from 3-cyclohexenone ethylene ketal [1]. This compound belongs to the class of spirocyclic organoboron reagents used primarily in Suzuki–Miyaura cross-coupling reactions . The boronate is distinguished by the attachment of the boron moiety at the 7-position of the 1,4-dioxaspiro[4.5]dec-7-ene scaffold, a specific regioisomer that directly dictates the structure of downstream coupling products .

Why the 7-yl Regioisomer of 1,4-Dioxaspiro[4.5]dec-7-en Boronic Acid Pinacol Ester Cannot Be Substituted with General-Purpose Cycloalkenyl Boronates


Attempting to substitute this compound with a generic cyclohexenyl boronate or the more common 8-yl regioisomer will yield a different constitutional isomer, altering the three-dimensional orientation of the spirocyclic ketal and the alkene in the final coupling product [1]. The 7-yl substitution is not a minor variant but a structural requirement for specific pharmaceutical targets, such as IRAK4 inhibitors, where the position of the spiro center relative to the biaryl linkage directly impacts biological activity and intellectual property boundaries [2]. The pinacol ester form offers enhanced stability over the free boronic acid during storage and handling, but this advantage is secondary to the regiospecificity critical for reproducible synthetic outcomes .

Quantitative Differentiation Evidence: 7-yl vs. 8-yl Regioisomer Performance


Regiospecificity in Patented Pharmaceutical Synthesis: The 7-yl Boronate Enables IRAK4 Inhibitor Construction

The 7-yl pinacol boronate is explicitly required to construct the spirocyclic core of potent IRAK4 inhibitors, as outlined in a Merck patent. The regiochemistry is confirmed by the final product's identity; use of the 8-yl isomer would produce a molecule with the spiro junction at a different carbon, which is outside the scope of the claimed active pharmaceutical ingredients and is not described as an active inhibitor [1]. While exact comparative yields for the same coupling step are not provided, the patent describes a general Suzuki coupling protocol (Pd2(dba)3, XPhos, Cs2CO3, dioxane, 100°C) where the 7-yl boronate (CAS 1049730-46-2) is used to attach the spiro moiety to a quinazoline scaffold [2]. The molar mass of the target boronate (266.14 g/mol) differs from the 8-yl isomer only in connectivity, making characterization by routine methods (LCMS, NMR) essential to verify regioisomeric identity .

Medicinal Chemistry Kinase Inhibitors Cross-Coupling

Commercial Availability as a Proxy for Differentiation: Market Scarcity Indicates Specialized Use

A survey of major chemical suppliers reveals that the 8-yl regioisomer (CAS 680596-79-6) is stocked by TCI, Alfa Chemistry, and others as a standard catalog item, while the 7-yl isomer (CAS 1049730-46-2) is primarily available from custom synthesis or niche suppliers like Matrix Scientific and Chembase . This contrast reflects differing demand: the 8-yl isomer serves broad exploratory chemistry, whereas the 7-yl isomer is tied to specific drug discovery programs such as IRAK4 inhibition [1]. The purity specification for the 7-yl isomer from Matrix Scientific is 95%, which is comparable to the 8-yl isomer's typical 97-98% (GC) from TCI, but the key differential is the availability profile and the documented use-case [2].

Chemical Supply Chain Research Chemical Procurement Spiro Compound Synthesis

Structural and Physicochemical Differentiation: Spiro Ketal Impact on Drug-Like Properties

The replacement of a simple cyclohexene ring with the 1,4-dioxaspiro[4.5]dec-7-ene scaffold introduces two oxygen atoms into the structure. The target compound's calculated LogP is 2.47, compared to 3.5-4.0 for the simple cyclohex-1-en-1-yl pinacol boronate [1]. This lower LogP suggests improved aqueous solubility for the spirocyclic ketal boronate, which is a relevant parameter for reactions in aqueous-organic media like Suzuki couplings (dioxane/water). Furthermore, the spirocyclic structure introduces a defined three-dimensional shape (sp3/sp2 ratio: 0.86) that is distinct from the planar cyclohexene analog and can influence binding pocket complementarity in drug targets [1].

Drug Design Physicochemical Properties Pharmacokinetics

High-Value Application Scenarios for 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)-1,3,2-dioxaborolane


Precision Synthesis of IRAK4 Kinase Inhibitors for Inflammation and Oncology Research

This boronate is the direct precursor for introducing the 1,4-dioxaspiro[4.5]dec-7-en-7-yl motif into kinase inhibitor scaffolds targeting interleukin-1 receptor-associated kinase 4 (IRAK4). The patent-defined synthetic route uses a Pd-catalyzed Suzuki coupling with a bromoquinazoline to generate a clinical candidate precursor [1]. Substitution with the 8-yl isomer is chemically possible but yields a structural isomer with unvalidated biological activity, making regioisomeric purity essential [2].

Exploration of Spirocyclic Chemical Space in Fragment-Based Drug Discovery

The spirocyclic ketal structure provides a rigid, three-dimensional scaffold that can improve ligand-receptor complementarity. The boronate handle enables rapid diversification into libraries of spiro-containing biaryls for screening against targets where conformational constraint is desirable [1]. The calculated LogP advantage over simple cyclohexenyl boronates suggests a favorable solubility profile for biochemical assays [3].

Synthesis of Spirocyclic Building Blocks for Agrochemical and Material Science Lead Generation

While documented use is in pharmaceuticals, the spirocyclic motif is increasingly valued in agrochemical design for metabolic stability. This boronate provides a direct route to 7-substituted 1,4-dioxaspiro[4.5]dec-7-enes that can serve as advanced intermediates for further functionalization [1][3].

Quote Request

Request a Quote for 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)-1,3,2-dioxaborolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.